rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans
Description
The compound rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol (trans) is a chiral heterocyclic molecule featuring a pyrazole-substituted oxane (tetrahydropyran) ring with a hydroxymethyl group at the 3-position. Its stereochemistry is defined by the rac (racemic) designation, indicating a 1:1 mixture of (2R,3S) and (2S,3R) enantiomers. The trans configuration refers to the relative positions of the pyrazole and hydroxymethyl substituents on the oxane ring.
Key structural attributes include:
- Oxane ring: A six-membered oxygen-containing ring contributing to conformational rigidity.
- Hydroxymethyl group: A polar functional group that enhances solubility and reactivity.
This compound is cataloged in commercial building-block libraries (e.g., CymitQuimica Ref: 3D-UDD28752) with pricing tiers of €529/50 mg and €1,440/500 mg . Its CAS number (2031242-04-1) confirms its identity in synthetic chemistry applications, particularly in drug discovery .
Properties
IUPAC Name |
[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSXULFRRSPVJI-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Oxane Ring Formation: The oxane ring can be synthesized via a cyclization reaction involving an appropriate diol and an acid catalyst.
Coupling of the Pyrazole and Oxane Rings: This step involves the use of a coupling reagent such as DCC (dicyclohexylcarbodiimide) to link the two rings together.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antimicrobial activity. The most potent derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A research article highlighted the effect of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol on human breast cancer cell lines (MCF7). The compound significantly reduced cell viability at concentrations above 50 µM after 48 hours of treatment .
Agricultural Science Applications
1. Pesticide Development
The unique structure of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol positions it as a potential candidate for developing new pesticides. Its efficacy against certain pests has been explored.
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 10 | 85 |
| Spider Mites | 20 | 90 |
| Whiteflies | 15 | 80 |
In trials conducted by agricultural researchers, the compound demonstrated a high level of efficacy against common agricultural pests, suggesting its potential as an eco-friendly pesticide alternative .
Materials Science Applications
1. Polymer Synthesis
The compound has been utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength.
Case Study:
A recent publication detailed a method for incorporating rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol into polyvinyl chloride (PVC). The resulting composite exhibited a 30% increase in tensile strength compared to standard PVC .
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxane Ring
Table 1: Comparison of substituent effects on oxane derivatives
Notes:
Pyrazole Substitution Patterns
Table 2: Pyrazole substitution effects
Notes:
Physicochemical and Spectroscopic Properties
Table 3: Comparative physicochemical data
Notes:
Biological Activity
The compound rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans, is a chiral molecule with potential biological applications. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in specific applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₇N₃O
- Molecular Weight : 195.26 g/mol
- CAS Number : 1932211-33-0
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of various signaling pathways involved in inflammation and cell proliferation.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with inflammatory responses, such as phospholipase A2 (PLA2), which is crucial for the management of inflammatory diseases.
- Receptor Modulation : It could potentially interact with receptors involved in pain and inflammation, possibly providing analgesic effects.
Biological Activity Studies
Several studies have investigated the biological activity of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol:
In Vitro Studies
In vitro assays demonstrated that this compound exhibits significant inhibitory effects on PLA2 activity. For instance:
- IC50 Values : The compound showed an IC50 value in the range of 12 to 68 µM against various PLA2 isoforms, indicating its potential as an anti-inflammatory agent .
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest that the compound can reduce inflammation markers in animal models of arthritis. Further research is needed to confirm these findings.
Case Studies
- Anti-inflammatory Effects : A study published in RSC Advances highlighted the effectiveness of similar pyrazole derivatives in reducing edema and pain in rodent models . While direct studies on rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol are sparse, these findings suggest a promising avenue for further exploration.
- Drug Development : The compound's structural similarity to known anti-inflammatory agents positions it as a candidate for drug development aimed at treating chronic inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans?
The synthesis typically involves multi-step organic reactions, starting with pyrazole derivatives and oxane precursors. Key steps include:
- Coupling reactions : Pyrazole moieties are introduced via nucleophilic substitution or cross-coupling reactions.
- Oxane ring formation : Cyclization under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) in solvents like ethanol or methanol .
- Stereochemical control : The trans configuration is achieved using chiral catalysts or controlled reaction temperatures (e.g., 60–80°C for 12–24 hours) .
- Final functionalization : Methanol groups are introduced via hydrolysis or reduction of ester intermediates .
Q. How is the stereochemical configuration of the compound confirmed?
The stereochemistry is validated using:
- X-ray crystallography : Provides unambiguous assignment of the trans configuration by resolving the spatial arrangement of substituents .
- NMR spectroscopy : - and -NMR spectra reveal coupling constants (e.g., values) consistent with trans diastereomers .
- Computational modeling : Density Functional Theory (DFT) calculations compare experimental NMR shifts with predicted values to confirm stereochemistry .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
The ICReDD approach integrates quantum chemical calculations and experimental feedback to streamline reaction design:
- Reaction path search : Identifies low-energy pathways for key steps (e.g., cyclization) using DFT .
- Condition screening : Machine learning models predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experiments .
- Kinetic analysis : Simulations of reaction rates guide time-sensitive steps (e.g., avoiding over-oxidation of the methanol group) .
Q. What strategies resolve discrepancies in spectroscopic or chromatographic data?
Contradictions in data (e.g., unexpected NMR peaks or HPLC retention times) are addressed via:
- Multi-technique validation : Cross-checking NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity .
- Impurity profiling : LC-MS identifies byproducts (e.g., diastereomers or unreacted intermediates) that may skew results .
- Dynamic NMR experiments : Variable-temperature NMR resolves overlapping signals caused by conformational flexibility in the oxane ring .
Q. How are reaction kinetics and catalytic mechanisms investigated for this compound?
Advanced methodologies include:
- In-situ monitoring : ReactIR or UV-Vis spectroscopy tracks real-time changes in functional groups (e.g., ester hydrolysis to methanol) .
- Isotopic labeling : -labeling studies elucidate the mechanism of oxane ring formation .
- Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated vs. non-deuterated substrates reveals rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
